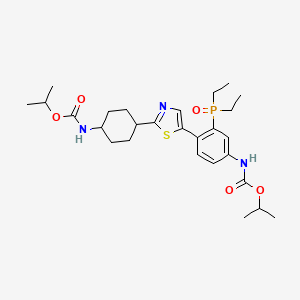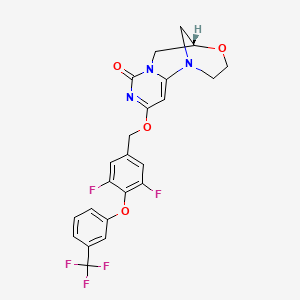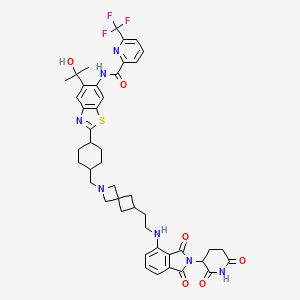
Levoglucosan-d1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Levoglucosan-d1 is a deuterated form of levoglucosan, a compound derived from the pyrolysis of cellulose. Levoglucosan, also known as 1,6-anhydro-β-D-glucopyranose, is an anhydrous sugar that serves as a significant platform molecule in various chemical processes. The deuterated form, this compound, is particularly valuable in scientific research due to its isotopic labeling, which aids in tracing and studying metabolic pathways and reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Levoglucosan-d1 is typically synthesized through the pyrolysis of deuterated cellulose. The process involves heating deuterated cellulose in the absence of oxygen, leading to the breakdown of the cellulose structure and the formation of this compound. The reaction conditions include high temperatures, typically around 500°C, and a controlled atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows a similar approach but on a larger scale. The process involves the fast pyrolysis of deuterated lignocellulosic biomass. A novel bio-oil recovery system is used to concentrate this compound along with other anhydrosugars, sugars, and phenolic compounds in a non-aqueous fraction. Liquid-liquid water extraction separates the sugar-rich solubilized carbohydrates from non-soluble phenolic compounds. The solubilized carbohydrate fraction is then filtered and purified to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
Levoglucosan-d1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form levoglucosenone and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into different sugar alcohols.
Substitution: Substitution reactions can introduce various functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: Levoglucosenone, 5-hydroxymethylfurfural.
Reduction: Sugar alcohols like sorbitol.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Levoglucosan-d1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the metabolic processes involving carbohydrates.
Medicine: Used in the synthesis of pharmaceuticals and as a diagnostic tool in metabolic studies.
Mechanism of Action
Levoglucosan-d1 exerts its effects primarily through its role as a metabolic tracer. The deuterium atom in this compound allows researchers to track the compound through various biochemical pathways using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This helps in understanding the molecular targets and pathways involved in the metabolism of carbohydrates .
Comparison with Similar Compounds
Similar Compounds
Levoglucosan: The non-deuterated form of Levoglucosan-d1.
Levoglucosenone: An oxidized derivative of Levoglucosan.
5-Hydroxymethylfurfural: Another product derived from the oxidation of Levoglucosan.
Uniqueness
This compound is unique due to its isotopic labeling, which makes it an invaluable tool in scientific research. The presence of the deuterium atom allows for precise tracking and analysis of metabolic pathways, which is not possible with non-deuterated compounds .
Properties
Molecular Formula |
C6H10O5 |
|---|---|
Molecular Weight |
163.15 g/mol |
IUPAC Name |
(1R,2S,3S,4R,5R)-5-deuterio-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |
InChI |
InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3-,4+,5-,6-/m1/s1/i6D |
InChI Key |
TWNIBLMWSKIRAT-GRWJHUPGSA-N |
Isomeric SMILES |
[2H][C@]12[C@@H]([C@H]([C@@H]([C@H](O1)CO2)O)O)O |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


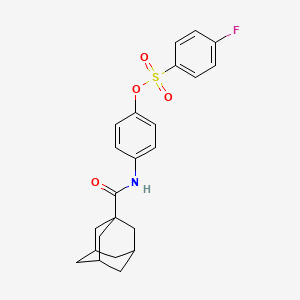
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12407914.png)

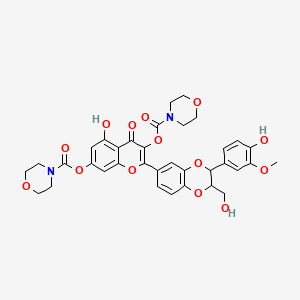
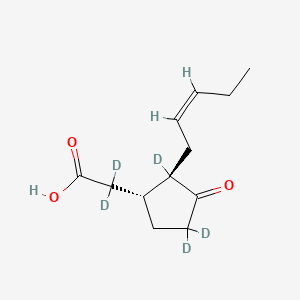
![2-amino-7-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12407947.png)
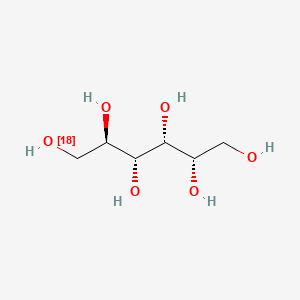
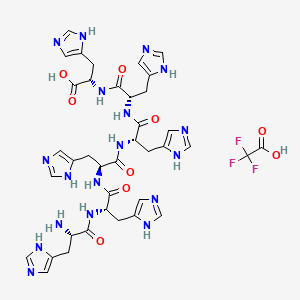
![(1S,3E,5S,6R,7E,9S,11E,13S,16S,17R,18S)-5,6-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,14-tetraene-2,20-dione](/img/structure/B12407957.png)
![2-[(4-Aminophenyl)sulfonyl-[4-[(2-azanyl-2-oxidanylidene-ethyl)-(4-methoxyphenyl)sulfonyl-amino]naphthalen-1-yl]amino]ethanamide](/img/structure/B12407972.png)

